molecular formula C15H19NO5 B7054271 2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid

2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid

Cat. No.: B7054271
M. Wt: 293.31 g/mol
InChI Key: LKLDYAGUYKHBDX-UHFFFAOYSA-N
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Description

2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, an oxan ring, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the benzoyl and oxan intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzoyl and oxan groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler compounds with fewer functional groups.

Scientific Research Applications

2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzoyl and oxan groups play a crucial role in binding to enzymes and receptors, influencing various biochemical processes. The acetic acid moiety may also contribute to the compound’s overall activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-[(3-hydroxy-4-methylbenzoyl)amino]benzoic acid
  • 2-[(3-hydroxy-4-methylbenzoyl)amino]benzoic acid

Uniqueness

2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid stands out due to its unique combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-[4-[(3-hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10-2-3-11(8-12(10)17)14(20)16-15(9-13(18)19)4-6-21-7-5-15/h2-3,8,17H,4-7,9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDYAGUYKHBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCOCC2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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